FIr6

Catalog No.
S1773237
CAS No.
664374-03-2
M.F
C34H24BF4IrN10
M. Wt
851.657
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FIr6

CAS Number

664374-03-2

Product Name

FIr6

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);tetra(pyrazol-1-yl)boranuide

Molecular Formula

C34H24BF4IrN10

Molecular Weight

851.657

InChI

InChI=1S/C12H12BN8.2C11H6F2N.Ir/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h1-12H;2*1-4,6-7H;/q3*-1;+3

InChI Key

JNXGRNJTEKQFND-UHFFFAOYSA-N

SMILES

[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3]

Synonyms

(OC-6-33)-Bis[3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC][tetrakis(1H-pyrazolato-kN1)borato(1-)-kN2,kN2/']-iridium;FIr 6;Bis(2,4-difluorophenyridinato)tetrakis(1-pyrazolyl)borate;FIr6 , Bis(2,4-difluorophenylpyridinato)tetrakis(1-pyrazolyl)b;Bis(2,4-di

Organic Synthesis

FIr6, being an organometallic compound, can act as a catalyst in various organic reactions. Its ability to bond with different molecules and manipulate reaction pathways makes it a useful tool for synthesizing complex organic compounds. Researchers are exploring FIr6's potential for selective and efficient synthesis of pharmaceuticals, fine chemicals, and other organic materials [].

Catalysis

The unique structure of FIr6 allows it to efficiently accelerate chemical reactions. Its ability to bind with reactants and activate them for faster transformations makes it a promising candidate for developing new and improved catalysts. Research is ongoing to explore FIr6's applications in various catalytic processes, including hydrogenation, oxidation, and coupling reactions [].

Electrochemistry

FIr6 exhibits interesting electrochemical properties that make it valuable for research in this field. Scientists are studying its behavior in electrochemical cells, its potential for energy storage applications, and its role in electron transfer reactions. The electroactive nature of FIr6 opens doors for research in areas like photocatalysis and development of new electrocatalysts [].

FIr6, known chemically as bis(2,4-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate iridium(III), is an organometallic compound with the molecular formula C34H24BF4IrN10 and a molecular weight of 851.65 g/mol. This compound is particularly notable for its application as a blue emitter in organic light-emitting diodes (OLEDs), where it offers superior color purity and efficiency compared to other blue emitters such as FIrPic . FIr6 is characterized by its unique coordination structure involving iridium, which plays a crucial role in its photophysical properties.

FIr6 functions as a phosphorescent emitter in OLEDs. Upon electrical excitation, FIr6 molecules undergo a transition from their ground state to an excited singlet state. This singlet state can relax back to the ground state, emitting blue light (phosphorescence) due to the presence of the heavy iridium atom []. Additionally, the molecule can undergo intersystem crossing to a triplet state, which can also emit light through phosphorescence, contributing to the overall efficiency of the OLED device [].

Primarily due to its organometallic nature. It can act as a catalyst in organic synthesis, facilitating reactions such as C-H activation and cross-coupling reactions. The iridium center allows for versatile coordination with different ligands, enabling the formation of stable complexes that can influence reaction pathways. Additionally, FIr6's ability to undergo photochemical processes makes it suitable for applications in photonic devices.

The synthesis of FIr6 typically involves several steps:

  • Preparation of Ligands: The ligands 2,4-difluorophenylpyridine and pyrazole derivatives are synthesized through standard organic reactions.
  • Metal Complex Formation: The iridium precursor is reacted with the prepared ligands under controlled conditions (e.g., temperature and solvent choice) to form the final iridium complex.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (>99%) .

FIr6 is predominantly used in the field of organic electronics, specifically:

  • Organic Light-Emitting Diodes (OLEDs): As a deep blue emitter, FIr6 enhances color performance in display technologies.
  • Photonic Devices: Its unique optical properties make it suitable for various photonic applications.
  • Potential Catalytic

Interaction studies involving FIr6 focus on its coordination chemistry and reactivity with various substrates. Research indicates that FIr6 can interact with different ligands and metal centers, influencing the efficiency of OLEDs and other electronic devices. The interactions are often characterized through spectroscopic methods, which help elucidate the electronic structure and bonding dynamics of the compound .

Several compounds share structural or functional similarities with FIr6. Here are some notable examples:

Compound NameChemical FormulaApplication
FIrPicC34H24BF4IrN10Blue emitter in OLEDs
Ir(ppy)3C21H18IrN3Phosphorescent emitter
Ir(dFppy)2(acac)C28H22F2IrN2O2OLED applications
Ir(btp)3C27H24IrN3Photonic devices

Uniqueness of FIr6:
FIr6 distinguishes itself through its higher color purity and efficiency in OLED applications compared to other emitters like FIrPic. Its specific ligand arrangement also contributes to its unique photophysical properties, making it a preferred choice for advanced display technologies .

Dates

Modify: 2023-08-15

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